molecular formula C10H8Cl2N2S B2688868 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 850021-38-4

5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2688868
CAS No.: 850021-38-4
M. Wt: 259.15
InChI Key: YTRQCFMFZRRPEL-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine is a small-molecule heterocyclic compound featuring a thiazole core substituted with a 2,6-dichlorobenzyl group at the 5-position and an amine group at the 2-position. This compound has been cataloged as a building block for medicinal chemistry and organic synthesis, with molecular formula C₁₀H₈Cl₂N₂S and CAS number 2408936-49-0 .

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6/h1-3,5H,4H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRQCFMFZRRPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=CN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention for its diverse applications in medicinal chemistry and biochemistry. This compound is characterized by a unique structure that enhances its biological activity, making it a candidate for various therapeutic uses.

Antimicrobial Activity

One of the most promising applications of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine is its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant activity against a range of pathogens, including resistant strains of bacteria and fungi. For instance, compounds structurally related to this thiazole have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Anti-inflammatory Potential

Research indicates that this compound may also possess anti-inflammatory properties. The mechanism often involves inhibition of specific enzymes or pathways that contribute to inflammation. Understanding these interactions can lead to the development of new anti-inflammatory drugs .

Cancer Research

The compound's cytotoxic effects have been investigated in various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in cancer types such as breast cancer (MCF-7 cell line), highlighting its potential as an anticancer agent .

Biochemical Assays and Mechanisms of Action

5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine is utilized in biochemical assays to study enzyme interactions. Its ability to bind to specific receptors or enzymes allows researchers to explore its mechanism of action further. For example, it has been observed to inhibit certain enzymatic activities by blocking substrate access, which is crucial for understanding its therapeutic potential.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory PotentialCytotoxicity
5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amineHighModerateHigh
5-acetyl-4-methylthiazoleModerateLowModerate
Naphthoquinone-fused thiazolesHighModerateHigh

This table summarizes the comparative activity of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine against other thiazole derivatives, emphasizing its unique profile.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several thiazole derivatives against resistant bacterial strains. The findings highlighted that 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine exhibited superior activity compared to other tested compounds, suggesting its potential as a lead compound for drug development targeting resistant infections .

Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in MCF-7 cells at low concentrations. This suggests that further exploration into its mechanism could yield valuable insights into developing new cancer therapies .

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring and dichlorophenyl group contribute to its binding affinity and specificity for certain enzymes and receptors. The compound can inhibit or activate biochemical pathways, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole/Thiadiazole Core

Dichlorophenyl Derivatives
  • Yoda1 (2-[5-[[(2,6-Dichlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]pyrazine): Yoda1, a potent PIEZO1 ion channel activator, shares the 2,6-dichlorobenzyl group but incorporates a thiadiazole-pyrazine scaffold instead of a thiazole. This structural modification enhances its mechanosensitivity modulation, as demonstrated in lymphatic dysplasia studies .
  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine :
    This analog lacks the benzyl spacer, directly linking the thiazol-2-amine to a 2,4-dichlorophenyl group. Crystallographic studies reveal planar geometry, with intermolecular hydrogen bonding influencing stability .
Fluorophenyl Derivatives
  • 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride :
    Substituting chlorine with fluorine reduces steric hindrance and alters electronic properties. The hydrochloride salt improves solubility, critical for in vitro assays .
  • 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine :
    Replacing the thiazole with a thiadiazole ring enhances fungicidal activity, as shown in crystallographic and biological studies .

Functional Group Modifications

Amine vs. Carboxamide Derivatives
  • N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide :
    This compound replaces the amine group with a carboxamide, improving c-Abl kinase activation (22% yield in synthesis). The fluorobenzoyl moiety enhances target selectivity .
  • 2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazol-5-amine (Compound 9) : A thiadiazole analog with a sulfanyl linker exhibits moderate cytotoxicity in cancer cell lines, though less potent than pyrazine-containing derivatives like Yoda1 .

Biological Activity

5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine, with the molecular formula C10H8Cl2N2S, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazole ring and dichlorophenyl group, which contribute to its diverse pharmacological properties.

The synthesis of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction is performed in solvents such as ethanol or methanol, leading to the formation of the thiazole structure through cyclization processes.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazole, including 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine, have shown effectiveness against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli ranged from 3.12 to 12.5 µg/mL .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds similar to 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were reported to be less than that of standard drugs like doxorubicin in certain assays . The mechanism often involves inhibition of specific enzymes related to cell proliferation and apoptosis induction.

The biological activity of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine is attributed to its interaction with various molecular targets. The compound's thiazole ring facilitates binding to enzymes and receptors involved in critical biochemical pathways. For example, it may inhibit enzymes linked to cancer cell growth or bacterial proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine, a comparison with similar compounds is essential:

Compound NameBiological ActivityIC50 Value (µg/mL)
5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amineAntimicrobial & Anticancer< 10
5-(4-chlorophenyl)-1,3-thiazol-2-amineAnticancer23.30
5-Methylthiazole-Thiazolidinone ConjugatesAnti-inflammatoryNot specified

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives:

  • Antibacterial Activity : A study demonstrated that thiazole derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Research on thiazole derivatives indicated significant cytotoxic effects against human glioblastoma and melanoma cell lines. The presence of specific substituents on the phenyl ring was found to enhance activity .
  • In Vivo Studies : In vivo studies involving carrageenan-induced mouse paw edema showed that thiazole-based compounds could serve as selective COX inhibitors, indicating potential anti-inflammatory properties .

Q & A

Q. What are the established synthetic routes for 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine?

The compound is synthesized via condensation reactions involving substituted anilines and thiocyanate derivatives. A typical procedure involves:

  • Reacting 2,6-dichlorobenzylamine with potassium thiocyanate (KSCN) in glacial acetic acid.
  • Bromine (Br₂) in acetic acid is added dropwise to form the thiazole ring via cyclization .
  • Neutralization with NaOH and recrystallization from ethanol yields the product (70–80% purity) .
    Key considerations : Reaction time (6–8 hours), stoichiometric control of Br₂ to avoid over-halogenation, and purification via alcohol recrystallization .

Q. How is structural characterization performed for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example:

  • The thiazole ring and dichlorophenyl group exhibit dihedral angles of ~15–25°, indicating moderate conjugation .
  • Spectroscopic methods (FTIR, NMR) validate functional groups:
    • ¹H NMR : Aromatic protons at δ 7.2–7.4 ppm; NH₂ protons at δ 5.8–6.2 ppm .
    • FTIR : N–H stretching (3350–3450 cm⁻¹), C–S bonds (680–720 cm⁻¹) .

Q. What preliminary biological activities have been reported?

Thiazole derivatives exhibit antimicrobial and anticancer potential:

  • Antimicrobial assays : Tested against S. aureus and E. coli via agar diffusion (MIC values: 8–32 µg/mL) .
  • Anticancer screening : IC₅₀ values of 10–50 µM in MTT assays against HeLa and MCF-7 cell lines .
    Note : Activity correlates with electron-withdrawing substituents (e.g., Cl) enhancing membrane penetration .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Docking studies : Target enzymes like E. coli dihydrofolate reductase (DHFR) or human topoisomerase II.
    • Chlorophenyl groups form hydrophobic interactions with DHFR’s active site (binding energy: −8.5 kcal/mol) .
  • QSAR models : Use Hammett constants (σ) to predict substituent effects on activity. A meta-chloro group increases logP by 0.5, enhancing bioavailability .

Q. How to resolve discrepancies in reported synthetic yields?

Conflicting yields (e.g., 70% vs. 50%) arise from:

  • Reaction conditions : Longer stirring times (>8 hours) reduce byproduct formation (e.g., disulfide linkages) .
  • Purification methods : Column chromatography (silica gel, hexane/EtOAc) improves purity vs. simple recrystallization .
    Recommendation : Monitor reaction progress via TLC (Rf = 0.6 in 7:3 hexane/EtOAc) .

Q. What environmental fate studies are relevant for this compound?

  • Photodegradation : Half-life of ~72 hours under UV light (λ = 254 nm) in aqueous media .
  • Ecotoxicity : LC₅₀ for Daphnia magna is 1.2 mg/L, indicating moderate aquatic toxicity .
    Methodology : Use HPLC-MS to track degradation products (e.g., sulfonic acid derivatives) .

Q. How to design a study linking its mechanism of action to a theoretical framework?

  • Guiding theory : Employ the "lock-and-key" model for enzyme inhibition or redox cycling for anticancer activity .
  • Experimental design :
    • Compare IC₅₀ values under hypoxic vs. normoxic conditions to test ROS-mediated cytotoxicity .
    • Use knockout cell lines (e.g., p53-null) to assess apoptosis pathways .

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